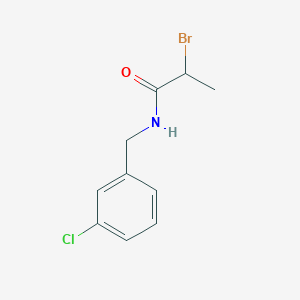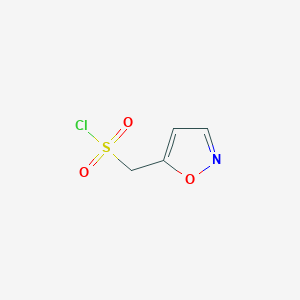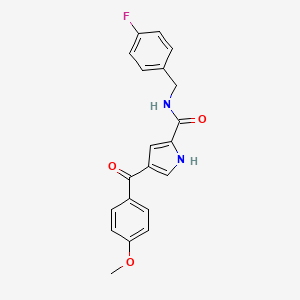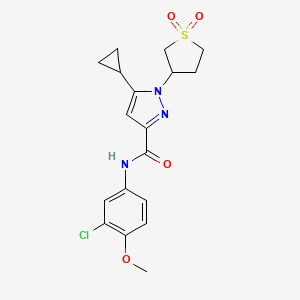
2-Bromo-N-(3-chlorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-N-(3-chlorobenzyl)propanamide” is a chemical compound with the molecular formula C10H11BrClNO. Its average mass is 276.557 Da and its monoisotopic mass is 274.971252 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3-chlorobenzyl group attached to the nitrogen atom . This structure includes two hydrogen bond acceptors, one hydrogen bond donor, and three freely rotating bonds .Physical and Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 426.5±35.0 °C at 760 mmHg, and a flash point of 211.7±25.9 °C . It also has a molar refractivity of 61.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 189.3±3.0 cm3 .Scientific Research Applications
Antimicrobial Properties
2-Bromo-N-(3-chlorobenzyl)propanamide and its derivatives have been explored for their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, related to the structure of this compound, have shown promising antibacterial and antifungal activities. These compounds have been synthesized through copper catalytic anionarylation of acrylic and methacrylic acids amides, leading to the development of potentially effective antimicrobial agents (Baranovskyi et al., 2018).
Polymerization Initiator
The compound has also been identified as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), particularly in the synthesis of fluorescent polymers. For example, the synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide revealed its potential as a new coumarin-based fluorescent ATRP initiator, indicating its usefulness in polymer science for creating novel materials with specific fluorescent properties (Kulai & Mallet-Ladeira, 2016).
Cyclometallated Complexes
Research into cyclometallated complexes of palladium(II) derived from terdentate ligands, involving structures related to this compound, has contributed to the understanding of the synthesis and properties of novel metal-organic frameworks and complexes. These complexes have potential applications in catalysis, materials science, and the development of new chemical synthesis methods (Fernández et al., 2001).
Water Treatment
Another interesting application area is in water treatment, where the reactions of bromide-containing compounds with inorganic and organic materials during oxidative treatment have been studied. This research is crucial for understanding the formation of bromine and its reactions, which are relevant for improving water purification processes and ensuring the safety of drinking water (Heeb et al., 2014).
Herbicidal Activity
Additionally, compounds structurally related to this compound have been synthesized and evaluated for their herbicidal activity. This line of research explores the potential agricultural applications of these compounds, aiming to develop new herbicides that can effectively control weed growth without adversely affecting the environment or crop yield (Liu et al., 2008).
Properties
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKIWZOQVLVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2927401.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2927402.png)
![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)



![N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2927411.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)

